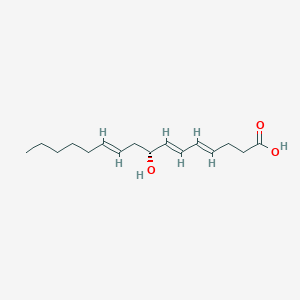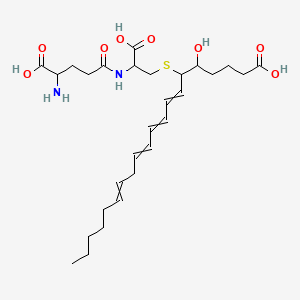
11-trans Leukotriene D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4. Leukotriene D4 undergoes slow temperature-dependent isomerization to form this compound during storage. This compound retains about 10-25% of the potency for contraction of guinea pig ileum, trachea, and parenchyma compared to Leukotriene D4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-trans Leukotriene D4 is synthesized through the isomerization of Leukotriene D4. This process involves the slow temperature-dependent isomerization of Leukotriene D4 to this compound during storage .
Industrial Production Methods: The industrial production of this compound typically involves the controlled storage of Leukotriene D4 under specific temperature conditions to promote the isomerization process. This method ensures the gradual conversion of Leukotriene D4 to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 11-trans Leukotriene D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
11-trans Leukotriene D4 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of leukotriene pathways and their isomers.
Biology: Investigated for its role in inflammatory responses and its effects on smooth muscle contraction.
Medicine: Studied for its potential therapeutic applications in treating conditions like asthma and allergic reactions.
Industry: Utilized in the development of pharmaceuticals targeting leukotriene pathways
Mécanisme D'action
11-trans Leukotriene D4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are G-protein-coupled receptors that mediate the compound’s effects on smooth muscle contraction and inflammatory responses. The binding of this compound to these receptors activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B pathway .
Comparaison Avec Des Composés Similaires
Leukotriene D4: The parent compound from which 11-trans Leukotriene D4 is derived.
Leukotriene C4: Another cysteinyl leukotriene involved in inflammatory responses.
Leukotriene E4: A metabolite of Leukotriene D4 with similar biological activities.
Uniqueness: this compound is unique due to its specific isomerization at the C-11 position, which results in distinct biological activities compared to its parent compound, Leukotriene D4. This isomerization affects its potency and receptor binding affinity, making it a valuable compound for studying leukotriene pathways and developing targeted therapies .
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
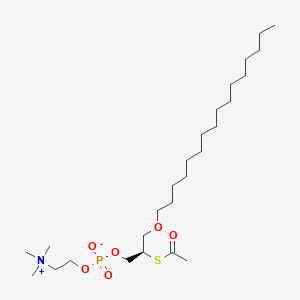
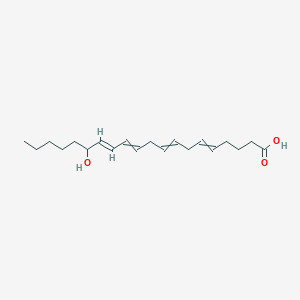
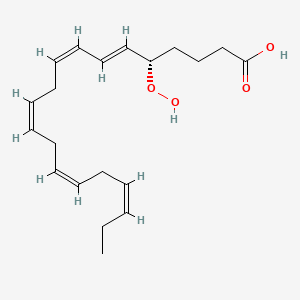


![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
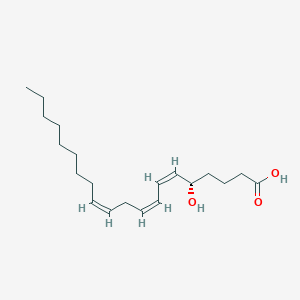



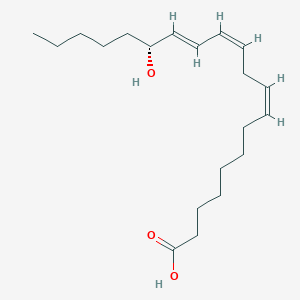
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
